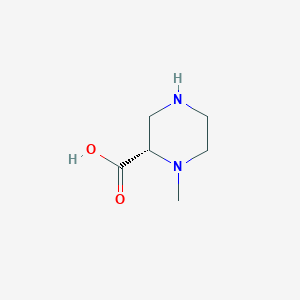

(S)-1-Methylpiperazine-2-carboxylicacid

Description

Significance of Piperazine (B1678402) Carboxylic Acid Chirality in Synthetic Organic Chemistry

Chirality, or the "handedness" of a molecule, is a fundamental concept in synthetic organic chemistry with profound implications for pharmacology and materials science. The specific three-dimensional arrangement of atoms in a chiral molecule, such as a piperazine carboxylic acid, dictates its interaction with other chiral entities, including biological macromolecules like enzymes and receptors. The stereocontrolled synthesis of these molecules is therefore a paramount objective for chemists. researchgate.net

Research efforts have been directed towards creating enantiomerically pure 2-substituted piperazines, often employing naturally occurring α-amino acids as chiral starting materials to ensure the desired stereochemical outcome. rsc.org The development of synthetic routes to orthogonally protected chiral piperazines allows for selective manipulation at different positions of the ring, providing a versatile platform for building complex molecular architectures. rsc.org The synthesis of bicyclic piperazine-2-carboxylic acids from L-proline is an example of a diastereoselective approach to creating conformationally constrained dipeptide surrogates. researchgate.net The critical importance of chirality is further underscored by the development of specialized chiral derivatization reagents designed specifically for the separation and analysis of carboxylic acid enantiomers by high-performance liquid chromatography (HPLC). researchgate.net

Overview of (S)-1-Methylpiperazine-2-carboxylic Acid in Research Contexts

(S)-1-Methylpiperazine-2-carboxylic acid is a specific chiral building block that has found utility in various research domains, particularly in medicinal chemistry and the synthesis of peptidomimetics. As a substituted piperazine-2-carboxylic acid, it belongs to a class of compounds that are valuable as scaffolds and intermediates. acs.orgacs.org The synthesis of orthogonally protected versions of the parent compound, (S)-piperazine-2-carboxylic acid, allows for its incorporation into larger molecules in a controlled manner. acs.org

The asymmetric synthesis of amides derived from (S)-piperazine-2-carboxylic acid has been a subject of study, highlighting its role as a precursor to more complex structures. researchgate.net Furthermore, the incorporation of related chiral 5-oxo-piperazine-2-carboxylic acid moieties into tetrapeptides has been used to investigate the secondary structures of these peptidomimetics, demonstrating how these constrained amino acid analogs can induce specific conformations like γ-turns and type II β-turns. acs.org

Below are the key physicochemical properties of the compound:

| Property | Value/Description | Reference |

| Molecular Formula | C₆H₁₂N₂O₂ | nih.gov |

| Molecular Weight | 144.17 g/mol | nih.gov |

| CAS Number | 2165996-33-6 | chemicalbook.com |

Note: The table provides data for (S)-1-Methylpiperazine-2-carboxylic acid and its related structures. Data for the exact compound can be limited in publicly available research.

Academic Research Trajectories and Current Directions for Piperazine Derivatives

The field of piperazine chemistry is dynamic, with several promising research trajectories aimed at harnessing the potential of these heterocyclic compounds. A significant area of investigation is the development of novel piperazine derivatives as potential radioprotective agents, with a focus on creating compounds that offer enhanced efficacy and a more favorable safety profile compared to existing options. nih.gov

Another major thrust in academic research involves the synthesis of hybrid molecules that combine the piperazine scaffold with natural products. nih.gov This strategy aims to discover new compounds with a wide range of biological activities, leading to the rational design of optimized and targeted drugs for complex diseases. nih.gov The development of new and efficient synthetic methodologies to create piperazine derivatives with a high degree of substitution remains a core focus, enabling the exploration of a broader chemical space. mdpi.com

Furthermore, the application of piperazine derivatives extends beyond traditional medicinal chemistry. For instance, derivatives such as 2-Methyl Piperazine are being explored for their potential in carbon dioxide (CO₂) absorption technologies, addressing environmental challenges. nih.gov In the realm of materials science and drug development, the use of piperazine-containing compounds as peptidomimetics continues to be a vibrant area of research, providing valuable tools to study and mimic the structure and function of biological peptides. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(2S)-1-methylpiperazine-2-carboxylic acid |

InChI |

InChI=1S/C6H12N2O2/c1-8-3-2-7-4-5(8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 |

InChI Key |

CCOAGJXNPXLMGI-YFKPBYRVSA-N |

Isomeric SMILES |

CN1CCNC[C@H]1C(=O)O |

Canonical SMILES |

CN1CCNCC1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for S 1 Methylpiperazine 2 Carboxylic Acid

Enantioselective Synthesis Strategies

Enantioselective strategies provide a direct and often more efficient route to chiral molecules by obviating the need to separate a racemic mixture, a process which inherently has a maximum yield of 50% for the desired enantiomer.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This has become a cornerstone of modern organic synthesis.

A powerful method for constructing chiral, gem-disubstituted piperazines involves the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA). This reaction creates all-carbon quaternary stereocenters at the α-position of a carbonyl group. nih.gov The general approach has been successfully applied to synthesize a variety of gem-disubstituted lactams, including piperazin-2-ones. researchgate.net

The process typically starts with a differentially N-protected piperazin-2-one (B30754) substrate. nih.gov In a key development, an enantioselective synthesis of N4-Boc-protected α,α-disubstituted piperazin-2-ones was achieved using a chiral palladium catalyst. nih.gov These chiral piperazinone products can then be deprotected and reduced to yield the corresponding gem-disubstituted piperazines. nih.gov

The success of this transformation is highly dependent on the choice of the chiral ligand. Ligands such as phosphinooxazolines (PHOX) have been instrumental. nih.gov Specifically, an electron-deficient PHOX ligand was used with a palladium catalyst to produce chiral piperazinones in high yields and excellent enantioselectivity. researchgate.netnih.gov The reaction conditions, including the solvent, also play a critical role. For instance, in the synthesis of diazepanone derivatives via this method, nonpolar solvents like methylcyclohexane (B89554) or a 2:1 mixture of hexanes and toluene (B28343) were found to be optimal for achieving high enantioselectivity. caltech.edu

This methodology has been extended to various heterocyclic scaffolds, demonstrating its versatility. caltech.edu The ability to generate α,α-disubstituted piperazin-2-ones and subsequently convert them into chiral gem-disubstituted piperazines provides a strategic pathway to building blocks like (S)-1-Methylpiperazine-2-carboxylic acid. nih.govnih.gov

Table 1: Palladium-Catalyzed Decarboxylative Allylic Alkylation of Piperazinone Precursors This table is a representative summary based on findings for related heterocyclic systems.

| Substrate | Catalyst System | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

| N-Acyl Indole Enol Carbonate | Pd(0) / Chiral PHOX Ligand | Toluene | Up to 99% | Up to 98% | rsc.org |

| N4-Boc-Piperazin-2-one | Pd(0) / (S)-t-BuPHOX (L2) | Various | High | Suboptimal | nih.gov |

| 1,4-Diazepan-5-one | Pd₂(pmdba)₃ / (S)-(CF₃)₃-t-BuPHOX | Methylcyclohexane | Up to >99% | Up to 95% | caltech.edu |

| N-Protected Pyrrolidinones | Pd(II) Acetate / Chiral PHOX Ligand | Industry-compatible media | High | Not specified | nih.gov |

While distinct from piperazines, the synthesis of chiral piperidines offers valuable insights into strategies for six-membered nitrogenous heterocycles. A notable approach is the rhodium-catalyzed asymmetric carbometalation. researchgate.netthieme-connect.com This method provides access to enantioenriched 3-substituted piperidines, which are prevalent in many pharmaceutical agents. snnu.edu.cn

The key step is a rhodium-catalyzed asymmetric reductive Heck reaction. thieme-connect.comsnnu.edu.cn The process involves a three-step sequence:

Partial reduction of a pyridine (B92270) precursor to form a dihydropyridine (B1217469), often protected as a phenyl carbamate (B1207046). snnu.edu.cnacs.org

Rhodium-catalyzed asymmetric carbometalation of the dihydropyridine with an aryl or vinyl boronic acid. researchgate.netacs.org

A final reduction step to furnish the saturated piperidine (B6355638) ring. snnu.edu.cnacs.org

Optimization studies have identified that a combination of a rhodium source, such as [Rh(cod)(OH)]₂, a chiral ligand like (S)-Segphos, and an aqueous base (e.g., CsOH) in a mixed solvent system provides the desired tetrahydropyridine (B1245486) intermediate in high yield and excellent enantioselectivity. snnu.edu.cnacs.org This methodology demonstrates broad functional group tolerance and has been used to synthesize clinically relevant molecules. researchgate.netsnnu.edu.cn

Table 2: Rhodium-Catalyzed Asymmetric Carbometalation for Piperidine Synthesis This table is based on the data provided for the synthesis of 3-substituted piperidines.

| Dihydropyridine Substrate | Boronic Acid | Catalyst System | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

| Phenyl carbamate dihydropyridine (1a) | Phenyl boronic acid (2a) | [Rh(cod)(OH)]₂ / (S)-Segphos | THP:Toluene:H₂O (1:1:1) | 81% | 96% | snnu.edu.cnacs.org |

Direct C-H functionalization represents an atom- and step-economical approach to modifying existing molecular scaffolds. researchgate.net While the enantioselective C-H functionalization of piperazines is considered a challenging and less developed field, significant progress has been made with other saturated N-heterocycles, providing a blueprint for future applications. nih.gov

Cobalt catalysis has emerged as a powerful tool for enantioselective C-H functionalization, offering an alternative to more expensive 4d and 5d transition metals. researchgate.netrsc.org These reactions can achieve high positional, regio-, and enantiocontrol under mild conditions. researchgate.net Several strategies have been developed, including:

The design of chiral cyclopentadienyl (B1206354) (Cp#) ligands for Co(III) catalysts. rsc.org

The use of a chiral carboxylic acid in conjunction with an achiral Cp*Co(III) catalyst. rsc.org

The application of cobalt/salicyl-oxazoline (Salox) based systems. rsc.org

These catalytic systems enable the enantioselective C-H activation and subsequent annulation or alkylation, leading to the construction of complex chiral heterocyclic molecules. researchgate.net Although direct application to (S)-1-Methylpiperazine-2-carboxylic acid synthesis is not widely reported, the principles established in cobalt-catalyzed asymmetric C-H functionalization hold significant promise for the future development of novel synthetic routes. researchgate.netnih.gov

Chiral Resolution Techniques

Chiral resolution is a classical and widely practiced method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This approach remains a vital tool, particularly in industrial settings.

The most common method of chiral resolution involves the formation of diastereomeric salts. wikipedia.org This process entails reacting a racemic mixture (e.g., racemic 1-methylpiperazine-2-carboxylic acid) with a single enantiomer of a chiral resolving agent. For a racemic carboxylic acid, a chiral base would be used, while a racemic base is resolved using a chiral acid. libretexts.org

The resulting products are a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most importantly, different solubilities in a given solvent. wikipedia.orglibretexts.org This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution, while the more soluble one remains in the mother liquor. wikipedia.org After separation by filtration, the chiral resolving agent is removed, typically by an acid-base extraction, to yield the pure enantiomer. wikipedia.org

Tartaric acid is a readily available and commonly used chiral acid for the resolution of racemic bases. wikipedia.orglibretexts.org The efficiency of the resolution depends on several factors, including the choice of resolving agent, the solvent system, temperature, and stoichiometry. acs.org A case study on the resolution of a diphenyl-substituted N-methyl-piperazine derivative highlighted the successful use of a tartaric acid derivative (di-p-anisoyl-d-tartaric acid) to form diastereomeric salts with significantly different solubilities, enabling efficient separation. acs.org This principle is directly applicable to the resolution of precursors to or the final compound of (S)-1-Methylpiperazine-2-carboxylic acid.

Enzymatic Kinetic Resolution (e.g., using Lipase (B570770) A)

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. In the context of synthesizing (S)-1-methylpiperazine-2-carboxylic acid, this method typically involves the resolution of a racemic ester precursor, such as methyl or ethyl (±)-1-methylpiperazine-2-carboxylate.

The process utilizes a hydrolase, like a lipase or an aminopeptidase (B13392206), which preferentially catalyzes the hydrolysis of one enantiomer over the other. nih.govmdpi.com For instance, an (R)-selective lipase would hydrolyze the (R)-ester to the corresponding (R)-carboxylic acid, leaving the desired (S)-ester unreacted. The unreacted (S)-ester can then be separated from the (R)-acid and subsequently hydrolyzed to yield the final product, (S)-1-methylpiperazine-2-carboxylic acid. Conversely, an (S)-selective enzyme would directly produce the desired (S)-acid. researchgate.net

Recent studies have highlighted the use of aminopeptidase from Aspergillus oryzae for the chiral resolution of racemic piperazine-2-carboxamide. biosynth.com This chemoenzymatic approach demonstrates high efficiency and sustainability, often conducted in aqueous media under mild conditions. biosynth.comnih.gov The effectiveness of kinetic resolution is quantified by the enantiomeric ratio (E), which compares the rates of reaction for the two enantiomers. High E-values are crucial for obtaining products with high enantiomeric excess (e.e.).

Table 1: Representative Data for Enzymatic Kinetic Resolution

| Enzyme Type | Substrate | Desired Product | Key Parameters |

| Lipase PS (from Pseudomonas cepacia) | Racemic ester of piperazine-2-carboxylic acid | (S)-piperazine-2-carboxylic acid | Achieves moderate conversion with good enantiomeric ratio (e.g., 96:4 e.r. at 30% conversion). mdpi.com |

| Aminopeptidase (from Aspergillus oryzae) | Racemic piperazine-2-carboxamide | (S)-piperazine-2-carboxylic acid | Can achieve high conversion (>40%) and reusability over multiple cycles. biosynth.com |

| Alcalase | Racemic methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate | (S)-4-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid | Demonstrates effective kinetic resolution with a low-cost enzyme. researchgate.net |

Synthesis from Chiral Precursors and Amino Acid Scaffolds

An alternative and highly effective strategy for obtaining enantiomerically pure compounds is to start with a readily available chiral molecule, often referred to as the "chiral pool." Naturally occurring α-amino acids are ideal starting materials for synthesizing (S)-1-methylpiperazine-2-carboxylic acid because their inherent stereochemistry can be transferred to the final product. rsc.orgrsc.org

L-aspartic acid and L-serine are common precursors. A typical synthetic route starting from an N-protected amino acid involves a sequence of transformations to construct the piperazine (B1678402) ring. rsc.orgnih.gov For example, a synthetic pathway may include:

Reduction of the side-chain carboxylic acid or alcohol.

Introduction of the second nitrogen atom, often via an aza-Michael addition or reductive amination. rsc.org

Cyclization to form the piperazine ring.

N-methylation at the N1 position.

This approach ensures that the stereocenter derived from the starting amino acid is preserved, leading directly to the desired (S)-enantiomer. nih.gov The synthesis of piperazic acid and its derivatives through Diels-Alder reactions or from precursors like glutamic acid also showcases the versatility of using chiral scaffolds. unc.edunih.gov

Diastereoselective Synthetic Routes to Piperazine Carboxylic Acid Frameworks

Diastereoselective synthesis is employed when a new stereocenter is created in a molecule that already possesses one. The existing chiral center influences the stereochemical outcome of the reaction, favoring the formation of one diastereomer over the other.

In the synthesis of piperazine frameworks, a diastereoselective approach could involve the alkylation or functionalization of a chiral piperazine intermediate. For example, a chiral auxiliary can be attached to the piperazine ring to direct an incoming group to a specific face of the molecule. While direct examples for (S)-1-methylpiperazine-2-carboxylic acid are specific, the principle is widely applied in synthesizing substituted piperazines. unc.edu Catalytic asymmetric methods, such as the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, have been developed to create α-tertiary piperazines with high enantioselectivity. caltech.edu These advanced methods provide access to complex and three-dimensionally diverse piperazine structures that are valuable in drug discovery. caltech.edu

Strategic Implementation of Protecting Groups in Synthetic Schemes (e.g., Boc Protection)

The synthesis of complex molecules like (S)-1-methylpiperazine-2-carboxylic acid, which contains multiple reactive sites (two secondary amines and a carboxylic acid), necessitates a robust protecting group strategy. Protecting groups temporarily block a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule.

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for the nitrogen atoms of the piperazine ring. nbinno.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.comchemicalbook.com The Boc group is stable under a wide range of reaction conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA). sigmaaldrich.com

In a typical synthesis, one nitrogen of piperazine-2-carboxylic acid might be protected with a Boc group to allow for selective alkylation or modification of the other nitrogen. For instance, to synthesize the target compound, the N4 nitrogen could be protected with a Boc group, followed by methylation of the N1 nitrogen. Finally, deprotection of N4 would yield the desired product.

The use of orthogonal protecting groups is a more advanced strategy. rsc.orgresearchgate.net Orthogonal groups can be removed under different conditions without affecting each other. For example, one nitrogen could be protected with a Boc group (acid-labile) and the other with a benzyloxycarbonyl (Cbz) group (removable by hydrogenolysis). This allows for precise, stepwise modification of each nitrogen atom, which is crucial for building complex piperazine derivatives. researchgate.net

Process Optimization and Scalability Considerations in Laboratory Synthesis

Translating a synthetic route from a small-scale laboratory experiment to a larger, preparative scale presents numerous challenges. Process optimization aims to improve the efficiency, cost-effectiveness, safety, and reproducibility of a synthesis. mdpi.com

Key considerations for the synthesis of (S)-1-methylpiperazine-2-carboxylic acid include:

Reagent Cost and Availability: Expensive reagents, such as certain chiral catalysts or protecting group reagents, may be feasible on a milligram scale but prohibitive for kilogram-scale production. google.com Identifying cheaper, readily available alternatives is crucial.

Reaction Conditions: Optimizing parameters like temperature, reaction time, and concentration can significantly increase yield and reduce the formation of byproducts. Design of Experiments (DoE) is a statistical tool often used to systematically optimize these variables. researchgate.net

Work-up and Purification: Methods like column chromatography, which are common in research labs, are often impractical for large-scale synthesis. Developing scalable purification techniques, such as crystallization or distillation, is essential. mdpi.com

Sustainability and Safety: The ideal industrial process minimizes waste and avoids hazardous solvents and reagents. nih.gov Chemoenzymatic processes are often favored for their "green" credentials, as they are typically run in water under mild conditions. biosynth.comnih.gov

Process Intensification: Techniques like using immobilized enzymes in continuous flow reactors can dramatically increase productivity and catalyst reusability, making the process more efficient for large-scale manufacturing. biosynth.com

Stereochemical Control and Enantiomeric Purity Assessment in S 1 Methylpiperazine 2 Carboxylic Acid Synthesis

Mechanisms of Stereocontrol in Asymmetric Transformations Leading to Chiral Piperazines

The synthesis of enantiomerically pure piperazines, such as (S)-1-Methylpiperazine-2-carboxylic acid, relies on various asymmetric transformations that introduce chirality in a controlled manner. These methods are designed to favor the formation of one enantiomer over the other.

One prominent strategy is the use of chiral auxiliaries . In this approach, an achiral substrate is temporarily bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is later removed, yielding the desired chiral product. For the synthesis of chiral piperazines, derivatives of naturally occurring chiral molecules like amino acids can serve as effective auxiliaries.

Asymmetric catalysis represents another powerful tool. Here, a small amount of a chiral catalyst is used to generate large quantities of the desired enantiomer. For piperazine (B1678402) synthesis, transition metal catalysts complexed with chiral ligands are often employed. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazine-2-ols has been developed to produce chiral piperazin-2-ones with excellent enantioselectivities. iupac.org These intermediates can then be converted to the corresponding chiral piperazines without loss of optical purity. iupac.org

Enzymatic resolutions offer a highly selective method for obtaining enantiomerically pure compounds. Enzymes, being inherently chiral, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, the kinetic resolution of methyl-4-(tert-butyloxycarbonyl)-piperazine-2-carboxylate using the enzyme alcalase has been successfully employed to synthesize (S)-piperazine-2-carboxylic acid. umn.edu This method is valued for its high selectivity and operation under mild reaction conditions.

Efficiency Evaluation of Chiral Resolution Techniques

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques are employed to separate them. The efficiency of these methods is crucial for obtaining the desired enantiomer in high purity and yield.

Diastereomeric salt formation is a classical and widely used method for resolving racemic acids and bases. wikipedia.orglibretexts.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org The choice of resolving agent and solvent system is critical for achieving efficient separation. The efficiency is often evaluated by the yield and enantiomeric excess of the desired enantiomer after the resolution process.

Kinetic resolution , as mentioned earlier, can also be a highly efficient resolution technique. In an ideal kinetic resolution, the enzyme or catalyst reacts exclusively with one enantiomer, leaving the other untouched. The efficiency of this process is determined by the selectivity factor (E), which is a ratio of the rate constants for the reaction of the two enantiomers. A high E-value indicates a more efficient resolution. For the enzymatic resolution of piperazine derivatives, factors such as the choice of enzyme, substrate concentration, and reaction conditions are optimized to maximize efficiency. umn.edu

Chiral chromatography is another powerful technique for separating enantiomers. amanote.com In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. The efficiency of chiral HPLC is assessed by the resolution factor (Rs), which quantifies the separation between the two enantiomeric peaks.

The following table summarizes the key aspects of these resolution techniques:

| Resolution Technique | Principle | Key Efficiency Parameters |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities. | Yield of resolved enantiomer, enantiomeric excess, number of recrystallizations required. |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or enzyme. | Selectivity factor (E), enantiomeric excess of the unreacted enantiomer and the product. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Resolution factor (Rs), peak symmetry, analysis time. |

Methodologies for Enantiomeric Excess Determination

Once a chiral compound has been synthesized or resolved, it is essential to determine its enantiomeric purity, expressed as enantiomeric excess (ee). This value indicates the degree to which one enantiomer is present in excess of the other.

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most common and reliable methods for determining enantiomeric excess. whiterose.ac.uk By using a chiral stationary phase, the two enantiomers can be separated and their relative peak areas can be used to calculate the ee. whiterose.ac.ukresearchgate.net The development of a suitable chiral HPLC method involves screening different chiral columns and mobile phases to achieve baseline separation of the enantiomers.

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents can also be used to determine enantiomeric excess. nih.gov These chiral additives interact with the enantiomers to form diastereomeric complexes that have distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the calculation of the ee. 31P NMR has been used with C2 symmetrical diamines for determining the enantiomeric excess of chiral carboxylic acids. nih.gov

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.orgtcichemicals.com The magnitude of the CD signal is proportional to the concentration and enantiomeric excess of the sample. By comparing the CD spectrum of a sample to that of a pure enantiomer, the ee can be determined.

A comparison of these methodologies is presented in the table below:

| Methodology | Principle | Advantages |

| Chiral HPLC | Chromatographic separation of enantiomers on a chiral stationary phase. | High accuracy, reproducibility, and can be used for both analytical and preparative separations. whiterose.ac.uk |

| Chiral NMR Spectroscopy | Formation of diastereomeric complexes with distinct NMR signals. | Relatively fast, does not require a chromophore, and can provide structural information. |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light by enantiomers. | Sensitive, non-destructive, and can provide information about the absolute configuration. rsc.org |

Conformational Analysis of the Piperazine Ring System in Relation to Stereochemistry

The stereochemical outcome of reactions involving the piperazine ring is intrinsically linked to its conformational preferences. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, typically adopts a chair conformation to minimize steric and torsional strain.

In a substituted piperazine like 1-methylpiperazine-2-carboxylic acid, the substituents can occupy either an axial or equatorial position on the chair conformer. The relative stability of these conformers is influenced by steric interactions. Generally, bulky substituents prefer to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions.

For (S)-1-Methylpiperazine-2-carboxylic acid, the methyl group at the N1 position and the carboxylic acid group at the C2 position will influence the conformational equilibrium. The preferred conformation will be the one that minimizes the steric hindrance between these groups and the rest of the ring. Infrared spectral measurements have indicated that the N–H group in a piperazine ring has a preference for the equatorial position, similar to piperidine (B6355638). nih.gov

The following table outlines the key conformational features of the piperazine ring:

| Conformation | Description | Key Stereochemical Implications |

| Chair | The most stable conformation, resembling a cyclohexane (B81311) chair. | Minimizes angle and torsional strain. Allows for axial and equatorial substituent positions. |

| Boat | A less stable, more flexible conformation. | Generally a high-energy transition state between chair forms. Can be populated in certain fused ring systems. |

| Twist-Boat | An intermediate conformation between the chair and boat forms. | More stable than the pure boat conformation but less stable than the chair. |

Chemical Transformations and Derivatization Reactions of S 1 Methylpiperazine 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site for derivatization, enabling the formation of esters and amides, which are fundamental linkages in many biologically active molecules.

The conversion of the carboxylic acid group of (S)-1-Methylpiperazine-2-carboxylic acid to an ester can be achieved through several standard synthetic protocols. One of the most common methods is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and typically, the alcohol is used in large excess to drive the reaction towards the ester product. masterorganicchemistry.com

Another effective method for esterification, particularly under milder conditions, is the Steglich esterification. nih.gov This reaction utilizes a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), in conjunction with a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). nih.gov The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, with DMAP acting as an acyl transfer catalyst to yield the final ester product. nih.gov This method is particularly advantageous for reactions involving sensitive substrates due to its mild conditions.

The formation of an amide bond by coupling the carboxylic acid group with a primary or secondary amine is one of the most frequent reactions in medicinal chemistry. nih.govresearchgate.net This transformation can be accomplished through direct methods or, more commonly, with the aid of coupling reagents to enhance reaction efficiency and yield.

Direct amidation involves the reaction of a carboxylic acid with an amine. At room temperature, these two reactants typically form a stable ammonium (B1175870) carboxylate salt due to a simple acid-base reaction. libretexts.org To drive the reaction towards amide formation, this salt must be dehydrated, which usually requires high temperatures (often above 170°C) to remove water and shift the equilibrium. libretexts.orgyoutube.com

The mechanism involves the initial formation of the salt, which upon heating, can revert to the free carboxylic acid and amine, albeit in low concentration. The nucleophilic amine can then attack the carbonyl carbon of the carboxylic acid. ambeed.com However, this process is generally inefficient and not suitable for complex or heat-sensitive molecules due to the harsh conditions required. The direct condensation is reversible, and the removal of water is crucial for obtaining the amide product. masterorganicchemistry.com

To circumvent the harsh conditions of direct amidation, a wide array of coupling reagents has been developed to facilitate amide bond formation under mild conditions. nih.govhepatochem.com These reagents work by activating the carboxylic acid to form a reactive intermediate that is readily attacked by the amine nucleophile. researchgate.net

A prevalent class of coupling reagents is the carbodiimides, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) being a popular choice due to its water solubility, which simplifies the removal of the urea (B33335) byproduct through aqueous extraction. peptide.com Carbodiimide-mediated couplings are often performed with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP). peptide.comacgpubs.org HOBt reacts with the O-acylisourea intermediate to form an active ester, which reduces the risk of racemization at the α-carbon and improves coupling efficiency. peptide.com DMAP can be used as a catalyst in these reactions. acgpubs.org Other classes of highly effective coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), which are known for their high efficiency and low rates of racemization, especially in peptide synthesis. hepatochem.compeptide.com

Table 1: Common Coupling Reagents for Amide Formation

| Reagent Class | Example Reagent | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea byproduct, commonly used in solution-phase synthesis. peptide.com |

| Carbodiimide | Dicyclohexylcarbodiimide | DCC | Insoluble urea byproduct, suitable for solution-phase where byproduct precipitates. peptide.com |

| Carbodiimide | Diisopropylcarbodiimide | DIC | Soluble urea byproduct, commonly used in solid-phase synthesis. peptide.commdpi.com |

| Additive | 1-Hydroxybenzotriazole | HOBt | Used with carbodiimides to minimize racemization and improve reaction rates. peptide.com |

| Additive | 4-(Dimethylamino)pyridine | DMAP | Acts as a catalyst for esterification and amidation reactions. nih.govacgpubs.org |

| Phosphonium Salt | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Highly efficient coupling reagent. |

| Phosphonium Salt | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP® | Similar to BOP but considered safer. peptide.com |

| Aminium/Uronium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Fast and efficient coupling with low racemization, especially with HOBt. peptide.com |

| Aminium/Uronium Salt | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly effective for coupling sterically hindered amino acids. mdpi.com |

(S)-1-Methylpiperazine-2-carboxylic acid is a suitable building block for solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield. beilstein-journals.org In SPPS, the carboxylic acid terminus of an amino acid is anchored to an insoluble polymer resin. beilstein-journals.org For a C-terminal carboxylic acid, a resin like 2-chlorotrityl chloride resin is often used. uci.edu

Once the first amino acid is loaded onto the resin, the peptide chain is elongated through a series of repeating cycles. beilstein-journals.org Each cycle consists of:

Deprotection: Removal of the N-terminal protecting group (commonly the Fmoc group, which is cleaved by a base like piperidine). uci.edu

Coupling: The newly exposed N-terminal amine is then coupled with the activated carboxylic acid of the next incoming Fmoc-protected amino acid. This coupling step is mediated by activating agents and coupling reagents such as DIC/HOBt or HATU to ensure efficient amide bond formation. mdpi.combeilstein-journals.org

This automated or manual process allows for the rapid synthesis of complex peptide chains. (S)-1-Methylpiperazine-2-carboxylic acid can be incorporated into a peptide sequence using these standard SPPS protocols, where its carboxylic acid group is activated for coupling to the free amine of the resin-bound peptide.

Amide Formation

Reactions at the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring of (S)-1-Methylpiperazine-2-carboxylic acid contains two nitrogen atoms with different reactivity profiles. The nitrogen at position 1 is a tertiary amine due to the methyl substituent, making it generally non-reactive towards alkylation or acylation. In contrast, the nitrogen at position 4 is a secondary amine, which is nucleophilic and serves as a key site for further derivatization. chemicalbook.com

This secondary amine can readily undergo a variety of reactions, including:

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) to form amides. This allows for the introduction of a wide range of acyl groups onto the piperazine ring.

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl substituents.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl groups to the N4 position.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.

These transformations at the N4 position are fundamental for modifying the steric and electronic properties of the molecule, which is a common strategy in the development of pharmaceutical agents. wikipedia.org

N-Alkylation and N-Acylation Reactions

The piperazine ring contains a tertiary amine (N1) and a secondary amine (N4). The N4 nitrogen is a nucleophilic center and readily participates in N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide array of substituents, which is crucial for modulating the physicochemical properties and biological activity of the resulting derivatives. nih.govlibretexts.org

N-Alkylation: This transformation involves the reaction of the secondary amine with alkyl halides or other alkylating agents. nih.gov The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom displaces a leaving group on the alkylating agent. This method is a cornerstone for synthesizing N,N'-disubstituted piperazines, which are prevalent in many approved drugs. nih.gov For instance, reacting the N4 amine with various benzyl (B1604629) halides can introduce different arylmethyl groups, a common motif in pharmacologically active molecules.

N-Acylation: The reaction of the N4 amine with acylating agents, such as acyl chlorides or acid anhydrides, yields amide derivatives. 5z.comacgpubs.org This reaction is highly efficient and is a standard method for creating piperazine-2-carboxamides. Coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an activator like 4-(Dimethylamino)pyridine (DMAP) are commonly used to facilitate amide bond formation between the piperazine's N4-amine and a carboxylic acid. acgpubs.org This approach is central to the construction of large compound libraries for drug discovery. 5z.com

| Reaction Type | Reagent Class | Coupling/Activating Agents | Product Class |

| N-Alkylation | Alkyl Halides (e.g., Benzyl Bromide) | Base (e.g., K₂CO₃, DIEA) | N4-Alkyl-(S)-1-methylpiperazine-2-carboxylic acid derivatives |

| N-Acylation | Acyl Chlorides | Base (e.g., Triethylamine) | N4-Acyl-(S)-1-methylpiperazine-2-carboxylic acid derivatives |

| N-Acylation | Carboxylic Acids | EDC·HCl, HBTU, DIC | N4-Acyl-(S)-1-methylpiperazine-2-carboxylic acid derivatives |

| N-Acylation | Acid Anhydrides | Base or Catalyst (e.g., DMAP) | N4-Acyl-(S)-1-methylpiperazine-2-carboxylic acid derivatives |

Table 1: Summary of N-Alkylation and N-Acylation Reactions.

Deprotection Strategies (e.g., Boc Group Removal)

In multi-step syntheses, protecting groups are essential for masking reactive functional groups. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. nih.gov In the context of synthesizing derivatives from the (S)-piperazine-2-carboxylic acid scaffold, a common precursor is an N-Boc protected version, such as (S)-4-N-Boc-piperazine-2-carboxylic acid or (S)-1-N-Boc-2-methylpiperazine. sigmaaldrich.comchemicalbook.com

The removal of the Boc group (deprotection) is a critical step to liberate the free amine for subsequent functionalization. This is typically achieved by treatment with a strong acid. nih.gov

Common Deprotection Methods:

Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (B109758) (DCM) is a standard and highly effective method for Boc removal. The reaction is usually rapid, often completing at room temperature. reddit.com

Hydrogen Chloride (HCl): Anhydrous HCl in an organic solvent, such as dioxane or diethyl ether, is another common and powerful reagent for cleaving the Boc group. reddit.com

p-Toluenesulfonic Acid (TsOH): For substrates where harsher acidic conditions might be detrimental, TsOH monohydrate in a solvent like 1,2-dimethoxyethane (B42094) (DME) at a slightly elevated temperature (e.g., 40°C) provides a milder alternative for Boc deprotection. sigmaaldrich.com

Oxalyl Chloride/Methanol (B129727): A very mild method involves using oxalyl chloride in methanol at room temperature, which can be advantageous for sensitive substrates. nih.gov

| Reagent | Solvent | Typical Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp | reddit.com |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | 0°C to Room Temp | reddit.com |

| p-Toluenesulfonic Acid (TsOH·H₂O) | 1,2-Dimethoxyethane (DME) | 40°C, 2 hours | sigmaaldrich.com |

| Oxalyl Chloride | Methanol (MeOH) | Room Temp, 1-4 hours | nih.gov |

Table 2: Common Reagents for Boc Group Deprotection.

Functionalization at Carbon Centers of the Piperazine Ring (e.g., C-H Functionalization, Decarboxylative Alkylation)

While modifications at the nitrogen atoms are common, advanced synthetic strategies now allow for the functionalization of the carbon skeleton of the piperazine ring. These methods provide powerful tools to introduce substituents at positions that are traditionally difficult to access, thereby expanding the structural diversity of derivatives.

C-H Functionalization: Direct C-H functionalization is a modern synthetic approach that transforms a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. For piperazines, this typically targets the α-amino C-H bonds, which are activated by the adjacent nitrogen atoms. Photoredox catalysis has emerged as a key technology for this purpose, enabling the coupling of N-Boc piperazines with partners like 1,4-dicyanobenzenes to generate α-aryl-substituted piperazines. mdpi.com These reactions proceed under mild conditions, often using a light-activated catalyst (e.g., an Iridium complex) to generate a key α-amino radical intermediate that engages in the coupling process. mdpi.com

Decarboxylative Coupling: Decarboxylative cross-coupling reactions utilize carboxylic acids as stable and readily available precursors to carbon-centered radicals or organometallic reagents. wikipedia.orgnih.gov In the context of (S)-1-Methylpiperazine-2-carboxylic acid, the carboxylic acid group itself can be replaced with a new substituent. This transformation, often catalyzed by transition metals like copper or nickel in conjunction with a photoredox catalyst, involves the extrusion of CO₂ to generate an alkyl radical at the C2 position. princeton.edu This radical can then be trapped by a variety of coupling partners, enabling the formation of new C–C, C–N, or C–O bonds. nih.govprinceton.edunih.gov This strategy offers a powerful disconnection for installing new functionality directly onto the chiral center of the piperazine ring.

| Transformation Type | Key Reagents/Catalysts | Bond Formed | Description |

| C-H Arylation | Ir-based photocatalyst, Base | C-C | Direct coupling of an α-C-H bond with an aryl partner. |

| Decarboxylative Alkylation | Ni/Photoredox or Cu/Photoredox Catalysts | C-C | Replacement of the carboxylic acid group with an alkyl group. |

| Decarboxylative Amination | Cu/Photoredox Catalysts | C-N | Replacement of the carboxylic acid group with a nitrogen nucleophile. princeton.edu |

| Decarboxylative Acetoxylation | Cu(OAc)₂, Photocatalyst | C-O | Replacement of the carboxylic acid with an acetoxy group. |

Table 3: Examples of Functionalization at Carbon Centers.

Synthesis of Advanced Derivatives for Specific Research Applications

The derivatization of (S)-1-Methylpiperazine-2-carboxylic acid and its precursors has led to the development of highly specialized molecules for various research applications, particularly in the field of drug discovery.

PDE4-Muscarinic Antagonists: (S)-1-N-Boc-2-methylpiperazine is a key intermediate in the synthesis of pyrazolo[3,4-b]pyridine derivatives. chemicalbook.com These compounds have been investigated as dual-target pharmacophores, exhibiting inhibitory activity against phosphodiesterase 4 (PDE4) and acting as muscarinic antagonists, which are targets relevant to inflammatory and respiratory diseases. chemicalbook.comnih.gov

Anti-Alzheimer's Agents: The piperazine-2-carboxylic acid scaffold has been elaborated into a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives designed as Multitarget-Directed Ligands (MTDLs) for Alzheimer's disease. nih.gov By converting the carboxylic acid to hydroxamic acids and carboxamides, researchers have developed potent and highly selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's. One derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, showed exceptionally potent BChE inhibition, far superior to the standard drug donepezil. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibitors: Amide derivatives of chromone-2-carboxylic acid incorporating a piperazine moiety have been synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH). acgpubs.org Inhibition of sEH is a therapeutic strategy for managing inflammation and cardiovascular diseases. The piperazine unit serves as a key structural element for interacting with the enzyme's active site. acgpubs.org

| Derivative Class | Synthetic Modification | Research Application/Target | Reference |

| Pyrazolo[3,4-b]pyridines | N-arylation/cyclization from piperazine precursor | PDE4/Muscarinic Antagonists | chemicalbook.comnih.gov |

| Piperazine-2-hydroxamic acids/carboxamides | Amide coupling and functional group interconversion | Butyrylcholinesterase (BChE) Inhibition (Alzheimer's Disease) | nih.gov |

| Chromone-piperazine amides | Amide coupling with chromone-2-carboxylic acid | Soluble Epoxide Hydrolase (sEH) Inhibition | acgpubs.org |

| Piperazine-2-carboxamides | Solid-phase synthesis with diverse building blocks | Lead Discovery Libraries | 5z.com |

Table 4: Advanced Derivatives and Their Research Applications.

Applications of S 1 Methylpiperazine 2 Carboxylic Acid in Advanced Organic Synthesis and Catalysis

Role as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and conformational rigidity of (S)-1-Methylpiperazine-2-carboxylic acid and its derivatives make them highly valuable as chiral building blocks, or synthons, in the construction of complex molecular architectures. The piperazine (B1678402) ring, a common motif in bioactive compounds, combined with a defined stereocenter at the 2-position, provides a strategic starting point for introducing stereochemical control in a synthetic sequence.

While specific examples detailing the direct use of (S)-1-Methylpiperazine-2-carboxylic acid in the total synthesis of a complex natural product are not extensively documented in readily available literature, the broader class of chiral piperazine-2-carboxylic acid derivatives is widely recognized for this purpose. These building blocks are incorporated into larger molecules to impart specific three-dimensional arrangements, which are often crucial for biological activity. The synthesis of various substituted piperazines with controlled stereochemistry highlights the importance of this class of compounds in creating diverse molecular scaffolds. For instance, methods have been developed for the synthesis of enantiopure 2,6-methylated piperazines, demonstrating the ability to control absolute stereochemistry in these systems, a critical aspect for their use as building blocks.

The general strategy involves utilizing the carboxylic acid and the secondary amine functionalities of the piperazine ring for further chemical transformations. These transformations can include amide bond formations, alkylations, and other coupling reactions, allowing for the elongation and elaboration of the molecular structure while retaining the chiral integrity of the parent molecule. The synthesis of bicyclic piperazine-2-carboxylic acids from readily available chiral precursors like L-proline further underscores the utility of this structural motif in generating conformational constraints in peptidomimetics and other complex targets.

Utilization as a Chiral Ligand in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The structural features of (S)-1-Methylpiperazine-2-carboxylic acid, namely the presence of a stereocenter and multiple coordination sites (the two nitrogen atoms and the carboxyl group), suggest its potential as a chiral ligand for metal-catalyzed reactions or as an organocatalyst.

Transition Metal-Catalyzed Enantioselective Reactions

Chiral carboxylic acids have been increasingly explored as effective ligands in transition metal-catalyzed enantioselective C-H functionalization reactions. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. While the direct application of (S)-1-Methylpiperazine-2-carboxylic acid as a ligand in this context is not yet a focal point of published research, the principle has been established with other chiral carboxylic acids. These acids can act as transient directing groups or as chiral modifiers of the catalytic species. The potential for the nitrogen atoms of the piperazine ring to also engage in coordination with the metal center offers possibilities for creating unique and effective chiral environments for a variety of transformations, such as hydrogenations, cross-couplings, and C-H functionalizations.

Organocatalytic Applications

In the realm of organocatalysis, derivatives of chiral amino acids have proven to be highly effective. A notable example is the use of an L-piperazine-2-carboxylic acid derived N-formamide as a highly enantioselective Lewis basic catalyst. This catalyst has demonstrated remarkable success in the hydrosilylation of N-aryl imines with trichlorosilane, providing high yields and excellent enantioselectivities for a broad range of substrates, including both aromatic and aliphatic ketimines. This application highlights how the chiral scaffold of piperazine-2-carboxylic acid can be effectively utilized to create a powerful organocatalyst. The N-formamide moiety acts as the Lewis basic site, activating the hydrosilane, while the chiral piperazine backbone controls the stereochemical outcome of the hydride transfer to the imine.

Table 1: Enantioselective Hydrosilylation of N-Aryl Imines Catalyzed by an L-Piperazine-2-carboxylic Acid Derived N-Formamide

| Substrate (Imine) | Product (Amine) | Yield (%) | ee (%) |

| N-(1-phenylethylidene)aniline | N-(1-phenylethyl)aniline | 95 | 98 |

| N-(1-(4-methoxyphenyl)ethylidene)aniline | N-(1-(4-methoxyphenyl)ethyl)aniline | 96 | 99 |

| N-(1-(4-chlorophenyl)ethylidene)aniline | N-(1-(4-chlorophenyl)ethyl)aniline | 94 | 97 |

| N-(1-cyclohexylethylidene)aniline | N-(1-cyclohexylethyl)aniline | 92 | 96 |

Development and Application of Chiral Derivatization Reagents

Chiral derivatization is a powerful technique used in analytical chemistry to determine the enantiomeric purity of a sample. A chiral derivatizing agent (CDA) reacts with a racemic mixture to form a pair of diastereomers, which can then be separated and quantified using standard chromatographic or spectroscopic methods like HPLC or NMR.

A derivative of (S)-1-Methylpiperazine-2-carboxylic acid has been successfully employed as a chiral derivatization reagent for the sensitive detection of amine enantiomers. Specifically, (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid, which incorporates a related chiral amine, has been used for the efficient enantioseparation and ultrasensitive mass spectrometric detection of chiral amines. This reagent reacts with chiral amines under mild conditions to generate diastereomeric derivatives that are readily separable by reversed-phase liquid chromatography. The method has been successfully applied to the analysis of chiral metabolites in biological samples, such as saliva.

The development of such reagents is crucial for pharmacokinetic and metabolic studies of chiral drugs, where it is often necessary to track the fate of individual enantiomers in the body. The piperazine moiety in these reagents can enhance their solubility and chromatographic behavior, while the chiral center provides the basis for enantiomeric discrimination.

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic activities, including antiviral and antibacterial agents. The introduction of chirality into this scaffold can lead to improved potency and selectivity. (S)-Piperazine-2-carboxylic acid and its derivatives are therefore important intermediates in the synthesis of such pharmacologically relevant molecules.

A significant application is in the development of antiviral agents, particularly HIV protease inhibitors. The asymmetric synthesis of an (S)-piperazine-2-carboxylic acid amide has been reported as a key step in the preparation of these complex drugs. This highlights the role of the chiral piperazine core in constructing the intricate architecture required for potent inhibition of the viral enzyme. While the direct use of the 1-methylated derivative is not explicitly detailed in this context, the underlying principle of using the chiral piperazine synthon is the same.

Furthermore, numerous piperazine derivatives have been synthesized and evaluated for their antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of these agents often involves the modification of the piperazine core, and starting with a chiral precursor like (S)-1-Methylpiperazine-2-carboxylic acid would allow for the stereocontrolled synthesis of novel antibacterial candidates. The ability to generate specific stereoisomers is critical, as the biological activity of enantiomers can differ significantly.

Computational Chemistry and Mechanistic Elucidation of S 1 Methylpiperazine 2 Carboxylic Acid Reactivity

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules and their interactions with their environment, such as in a solvent or near a biological membrane. For flexible molecules like piperazine (B1678402) derivatives, MD can reveal the different stable conformations and the energy barriers between them.

For instance, a study on piperazine-2-carboxylic acid derivatives developed as potential agents for Alzheimer's disease used molecular dynamics simulations to understand how these molecules bind to target enzymes. The simulations showed stable binding through a combination of hydrogen bonds, hydrophobic interactions, and ionic interactions. Such studies are critical for drug design, as they elucidate the dynamic nature of the ligand-receptor interaction. For (S)-1-Methylpiperazine-2-carboxylic acid, MD simulations could provide insights into its preferred three-dimensional structures and how it might interact with biological targets or other molecules in solution.

Elucidation of Reaction Mechanisms Involving the Compound

The elucidation of reaction mechanisms for a specific compound like (S)-1-Methylpiperazine-2-carboxylic acid is a complex task that often involves a combination of experimental and computational methods. The carboxylic acid functional group can undergo a variety of reactions, including esterification, amidation, and reduction. For example, the Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. The mechanism proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Similarly, the formation of amides from carboxylic acids can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Computational studies can map out the energy profile of these reaction pathways, identifying transition states and intermediates, thus providing a detailed, step-by-step understanding of the mechanism. While general mechanisms for carboxylic acids are well-established, specific computational studies on the reactivity of the piperazine ring in conjunction with the carboxylic acid in (S)-1-Methylpiperazine-2-carboxylic acid are not currently available.

Computational Studies on Ligand-Metal Interactions and Chiral Recognition in Catalysis

Piperazine derivatives are known to be effective ligands, forming stable complexes with various metal ions. Computational studies, often using DFT, are employed to understand the nature of these ligand-metal bonds. These studies can predict the geometry of the metal complexes and analyze the electronic structure to understand the bonding, which is often a mixture of sigma donation from the nitrogen lone pairs and other potential interactions.

In a study on metal complexes with piperazine-based N2O2 ligands, DFT was used to optimize the structures of the ligands and their metal complexes. The chirality of (S)-1-Methylpiperazine-2-carboxylic acid makes it a particularly interesting candidate for use as a chiral ligand in asymmetric catalysis. Computational studies would be invaluable for understanding chiral recognition, the process by which a chiral catalyst selectively produces one enantiomer of a product. These studies could model the interaction of the chiral ligand-metal complex with a prochiral substrate, helping to explain the origins of enantioselectivity. However, no such specific studies have been published for (S)-1-Methylpiperazine-2-carboxylic acid.

Advanced Analytical Characterization Techniques for S 1 Methylpiperazine 2 Carboxylic Acid and Its Derivatives

Spectroscopic Characterization

Spectroscopy is a cornerstone for the structural analysis of organic molecules. By examining the interaction of molecules with electromagnetic radiation, techniques like NMR, IR, and mass spectrometry can provide definitive structural evidence.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For (S)-1-Methylpiperazine-2-carboxylic acid, the acidic proton of the carboxyl group is expected to be highly deshielded, appearing as a broad singlet in the 10-12 ppm region. libretexts.org Protons on the piperazine (B1678402) ring would appear at distinct chemical shifts, and their coupling patterns would confirm their relative positions. The N-methyl group would typically produce a sharp singlet around 2.3-2.8 ppm. The proton on the chiral carbon (C2) adjacent to both a nitrogen and the carboxyl group would have a characteristic chemical shift influenced by these electron-withdrawing groups.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of unique carbon atoms in the molecule. The carboxyl carbon is typically the most deshielded, appearing in the 165-185 δ range. libretexts.orgprinceton.edu The carbons of the piperazine ring would resonate between approximately 40-60 ppm, while the N-methyl carbon would be observed further upfield. chemicalbook.comorganicchemistrydata.org For instance, in the related compound (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, the carboxyl carbon appears at 175.6 ppm and the N-methyl carbon at 29.5 ppm. mdpi.com

Purity Assessment: NMR is also a powerful technique for assessing purity. The presence of signals not attributable to the main compound can indicate impurities. By integrating the signals of the target compound against those of a certified reference standard of known concentration, a quantitative assessment of purity (qNMR) can be achieved without the need for a specific analyte standard.

Interactive Table 1: Expected NMR Chemical Shifts (δ) for (S)-1-Methylpiperazine-2-carboxylic Acid

| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |

| Carboxyl Proton | ¹H | 10.0 - 12.0 | Broad singlet, disappears on D₂O exchange. libretexts.org |

| Piperazine Ring Protons | ¹H | 2.5 - 4.0 | Complex multiplets due to coupling. |

| N-Methyl Protons | ¹H | 2.3 - 2.8 | Singlet. chemicalbook.com |

| Carboxyl Carbon | ¹³C | 165 - 185 | Downfield signal, characteristic of carboxylic acids. libretexts.orgprinceton.edu |

| Piperazine Ring Carbons | ¹³C | 40 - 60 | Specific shifts depend on substitution. chemicalbook.com |

| N-Methyl Carbon | ¹³C | ~30 - 45 | Upfield signal. chemicalbook.com |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying polar functional groups. For (S)-1-Methylpiperazine-2-carboxylic acid, the key characteristic absorptions are:

O-H Stretch: A very broad and strong absorption from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. libretexts.orglibretexts.org

C=O Stretch: An intense, sharp absorption between 1710 and 1760 cm⁻¹. The exact position depends on hydrogen bonding, with dimers typically absorbing around 1710 cm⁻¹. libretexts.orgdocbrown.info

C-H Stretch: Absorptions for the aliphatic C-H bonds on the piperazine ring and methyl group appear just below 3000 cm⁻¹.

C-N Stretch: These vibrations occur in the fingerprint region, typically from 1000-1350 cm⁻¹.

The IR spectrum of the parent structure, 1-methylpiperazine (B117243), shows characteristic absorptions in the gas phase, which can be referenced for the core structure's vibrations. nist.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing strong signals for non-polar, symmetric bonds. While the polar C=O and O-H groups would show weak signals, the C-C and C-H bonds of the ring structure would be more prominent. This can provide additional structural confirmation and is particularly useful for analyzing samples in aqueous solutions.

Interactive Table 2: Key Infrared (IR) Absorption Frequencies for (S)-1-Methylpiperazine-2-carboxylic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Very Broad |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Carboxylic Acid C=O | Stretch | 1710 - 1760 | Strong, Sharp |

| C-N | Stretch | 1000 - 1350 | Medium-Weak |

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound.

Standard Mass Spectrometry (MS): In MS, the molecule is ionized and its mass-to-charge ratio (m/z) is measured. For (S)-1-Methylpiperazine-2-carboxylic acid (formula C₆H₁₂N₂O₂), the expected molecular weight is approximately 144.17 g/mol . nih.gov Electron ionization (EI) often leads to extensive fragmentation, which can be useful for structural elucidation by comparing the fragmentation pattern to that of known structures, such as 1-methylpiperazine. nih.gov Softer ionization techniques like Electrospray Ionization (ESI) are more likely to show the intact molecular ion ([M+H]⁺ or [M-H]⁻).

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z to a very high degree of accuracy (typically to four or five decimal places). nih.gov This allows for the determination of the exact elemental formula. The calculated exact mass for C₆H₁₂N₂O₂ is 144.089877630 Da. nih.gov An HRMS measurement confirming this mass provides unequivocal evidence for the compound's elemental composition. For example, the related compound (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid was confirmed by HRMS, which found an [M-H]⁻ ion at m/z 143.0458, consistent with its required mass of 143.0462. mdpi.com

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (e.g., the molecular ion) is selected, fragmented, and the masses of the resulting fragments are analyzed. This provides detailed structural information and connectivity. For (S)-1-Methylpiperazine-2-carboxylic acid, characteristic fragmentation would include the loss of the carboxylic acid group (a loss of 45 Da) and cleavage of the piperazine ring. This fragmentation data is critical for distinguishing between isomers and confirming the structure. mdpi.com

Chromatographic Separation and Detection Methods

Chromatography is used to separate the target compound from a mixture. For a chiral compound, this includes separation from its non-superimposable mirror image, or enantiomer.

HPLC is a powerful technique for separating non-volatile compounds in solution. Coupling it with MS/MS provides a highly sensitive and selective analytical method.

Enantioseparation: Separating the (S)-enantiomer from the (R)-enantiomer requires a chiral environment. This is typically achieved using a Chiral Stationary Phase (CSP) in the HPLC column. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for this purpose. nih.govnih.gov The separation relies on the differential interaction of the two enantiomers with the chiral selector on the stationary phase. Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard (achiral) HPLC column. nih.gov

Ultrasensitive Detection: The sensitivity of HPLC can be dramatically enhanced by using a mass spectrometer as the detector. HPLC-MS/MS is a gold standard for quantifying low levels of compounds in complex matrices. By using modes like Multiple Reaction Monitoring (MRM), where the instrument is set to detect a specific fragmentation of the parent ion, detection limits can reach the femtomole level. nih.gov This is particularly valuable in metabolism studies or when analyzing trace impurities. Derivatization can also be employed to introduce a tag that is easily ionized, improving MS sensitivity. nih.gov

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds.

Derivatization for Volatility: Carboxylic acids are generally non-volatile due to their polarity and strong hydrogen bonding. colostate.edu Therefore, (S)-1-Methylpiperazine-2-carboxylic acid must be chemically modified into a more volatile derivative prior to GC analysis. Common derivatization methods include esterification (e.g., to form the methyl ester) or silylation (to form a trimethylsilyl (B98337) ester). colostate.edumdpi.com These reactions replace the acidic proton with a non-polar group, increasing volatility.

Chiral Separations: Once derivatized, the enantiomers can be separated using a chiral GC column. These columns typically contain a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. nih.govgcms.cz The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. GC methods have been successfully developed for the analysis of related compounds like 1-methylpiperazine on specific columns such as a DB-17. researchgate.net

Solid-State Structural Elucidation via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's absolute configuration, conformational preferences, and the intricate network of intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing.

While a specific single-crystal X-ray structure for (S)-1-Methylpiperazine-2-carboxylic acid is not publicly available in crystallographic databases as of the latest searches, the application of this technique to closely related piperazine derivatives provides a clear indication of the data and insights that would be obtained. For instance, studies on various N-substituted piperazine compounds have successfully elucidated their crystal structures, revealing key structural features. scholars.directyoutube.comsmolecule.com

The process involves growing a high-quality single crystal of the target compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-rays, the electron density map of the molecule can be calculated, leading to the precise coordinates of each atom in the crystal lattice.

For a chiral compound like (S)-1-Methylpiperazine-2-carboxylic acid, SC-XRD analysis would be expected to confirm the (S)-configuration at the stereogenic center (C2). It would also detail the conformation of the piperazine ring (typically a chair conformation), the orientation of the methyl group on the nitrogen atom, and the carboxylic acid moiety. The resulting crystallographic data is typically deposited in databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. cam.ac.ukcam.ac.uk

Table 1: Exemplary Crystallographic Data for a Piperazine Derivative This table is a representative example based on published data for similar compounds and does not represent actual data for (S)-1-Methylpiperazine-2-carboxylic acid.

| Parameter | Value |

| Empirical Formula | C₁₆H₂₇N₃S |

| Formula Weight | 293.47 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5465(1) |

| b (Å) | 15.1308(1) |

| c (Å) | 9.2516(1) |

| β (°) | 103.137(1) |

| Volume (ų) | 1574.03(2) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.238 |

| R-factor (%) | 3.05 |

| Data Source | researchgate.net |

Quantitative Analysis and Purity Assessment Methodologies

The accurate determination of the purity of (S)-1-Methylpiperazine-2-carboxylic acid is crucial for its use in synthesis and pharmaceutical applications. A variety of powerful analytical techniques are employed for this purpose, each with its own strengths.

Chromatographic Methods (HPLC and GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of purity assessment in the pharmaceutical industry. These separation techniques are adept at resolving the main compound from its impurities, which may include starting materials, by-products, or degradation products.

For piperazine derivatives, which often lack a strong UV chromophore, derivatization is a common strategy to enhance detectability. jocpr.comresearchgate.net Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be reacted with the piperazine moiety to form a highly UV-active derivative, allowing for sensitive detection at low levels. jocpr.com

The development of a robust chromatographic method requires validation to ensure its reliability. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy: The closeness of the test results obtained by the method to the true value.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Given the chiral nature of (S)-1-Methylpiperazine-2-carboxylic acid, chiral HPLC is the method of choice for determining enantiomeric purity. This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. csfarmacie.cznih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including carboxylic acids. researchgate.netnih.gov

Table 2: Typical Validation Parameters for an HPLC Method for Piperazine Derivative Analysis

| Validation Parameter | Typical Specification/Result | Reference |

| Linearity (r²) | > 0.999 | scholars.directresearchgate.net |

| LOD | 0.4 - 30 ppm (µg/g) | jocpr.comresearchgate.net |

| LOQ | 1.0 - 90 ppm (µg/g) | jocpr.comresearchgate.net |

| Precision (%RSD) | < 2.0% | hakon-art.com |

| Accuracy (Recovery) | 98.0 - 102.0% | hakon-art.com |

| Robustness | %RSD < 5% under varied conditions | jocpr.com |

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination. bwise.krnih.govsigmaaldrich.com Unlike chromatographic techniques, qNMR does not require an identical reference standard of the analyte. Instead, the purity of the target compound is determined by comparing the integral of one of its characteristic signals to the integral of a signal from a certified internal standard of known purity and concentration. sigmaaldrich.comacs.org

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. bwise.kr For a ¹H qNMR experiment, the purity of the analyte can be calculated using the following equation:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

Where:

I = Integral of the signal

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

std = internal standard

Key considerations for accurate qNMR include selecting appropriate, well-resolved signals for both the analyte and the internal standard, ensuring complete dissolution of both substances, and using experimental parameters (such as a sufficient relaxation delay) that allow for accurate integration. sigmaaldrich.comacs.org This technique is particularly valuable for certifying reference materials and can be used to determine not only chemical purity but also the content of residual solvents or isomeric ratios. youtube.comcsfarmacie.cz

Q & A